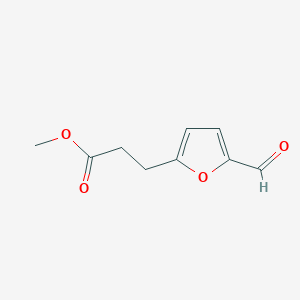

![molecular formula C15H14N6O3S B2657094 N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-11-0](/img/structure/B2657094.png)

N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

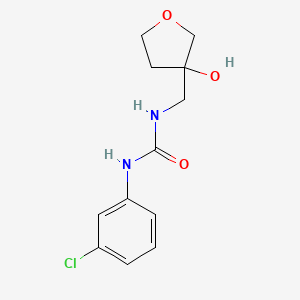

“N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It is a part of a series of compounds that have been synthesized and evaluated for their antioxidant activity .

Synthesis Analysis

The key intermediate for the synthesis of this compound is 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile . This intermediate is used to create polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1616, 1670, and 3200 cm^-1 . The ^1H NMR spectrum (in DMSO) shows signals at various chemical shifts, including 2.19 (s, 3H, CH3CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), and several others . The ^13C NMR spectrum (in DMSO) also provides valuable information about the carbon atoms in the molecule .Chemical Reactions Analysis

The compound is part of a series of polyfunctionally substituted heterocycles. These heterocycles are synthesized using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . The synthesis involves reactions with various nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Physical And Chemical Properties Analysis

The compound has a melting point of over 360°C . Its mass spectrometry data shows a molecular ion peak at m/z 337 .科学的研究の応用

Antitumor Applications

Novel derivatives containing the biologically active pyrazole moiety, including structures related to N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, have been synthesized to evaluate their antitumor activity. Some derivatives have shown to be more effective than the reference drug doxorubicin in antitumor activity, highlighting their potential as novel antitumor agents (Alqasoumi et al., 2009).

Antimicrobial Activity

Research into the antimicrobial activity of new heterocycles incorporating antipyrine moiety, which shares structural similarities with the compound , indicates potential applications in combating microbial infections. These studies reveal that certain synthesized compounds demonstrate significant antimicrobial efficacy (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activity, demonstrating significant potential in this area. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).

Synthesis and Evaluation of Antitumor Pyrimidine Derivatives

Further research has been conducted on synthesizing and evaluating the cytotoxicity of new pyrimidine derivatives as antitumor agents. These derivatives include pyrimidine carboxamide linked to various moieties, demonstrating significant therapeutic activity against a panel of human tumor cell lines (Masaret, 2021).

In Vitro Cytotoxic Activity

The in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives against 60 cancer cell lines has been investigated, revealing that certain compounds exhibit appreciable cancer cell growth inhibition. This research contributes to the ongoing search for new anticancer agents (Al-Sanea et al., 2020).

特性

IUPAC Name |

N-(4-acetamidophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3S/c1-8(22)17-9-2-4-10(5-3-9)18-12(23)7-25-15-19-13-11(6-16-21-13)14(24)20-15/h2-6H,7H2,1H3,(H,17,22)(H,18,23)(H2,16,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUYPBOUTDESCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

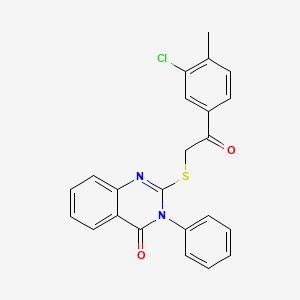

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)

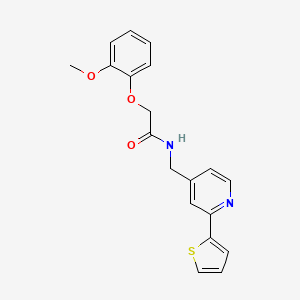

![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)

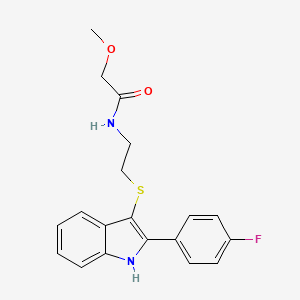

![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)